molecular formula C2HCl3O2<br>CCl3COOH<br>C2Cl3NaO2<br>CCl3CO2Na<br>C2HCl3O2 B104036 Trichloroacetic acid CAS No. 76-03-9

Trichloroacetic acid

Cat. No. B104036
CAS RN: 76-03-9
M. Wt: 163.38 g/mol
InChI Key: YNJBWRMUSHSURL-UHFFFAOYSA-N
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Description

Trichloroacetic acid (TCA) is a chemical compound with significant industrial and environmental relevance. It has been used historically as a protein coagulant in the preparation of protein-free sera and as a potent herbicide. However, its use as a herbicide has been discontinued due to its non-selective nature and potential environmental impact. TCA is also known for its phytotoxic effects, which can be detrimental to both aquatic and terrestrial organisms. Despite the cessation of its intentional use, TCA continues to be detected in various environmental compartments, suggesting its formation through natural processes or as a degradation product of other substances .

Synthesis Analysis

The synthesis of TCA in the environment can occur through the atmospheric oxidation of C2-chlorohydrocarbons such as tetrachloroethene and 1,1,1-trichloroethane. These reactions are facilitated by the increasing atmospheric oxidation potential due to urban activities, agriculture, and forest fires, particularly in the southern hemisphere. The industrial use of these chlorohydrocarbons as solvents in the metal and textile industries contributes to the release of TCA precursors into the atmosphere .

Molecular Structure Analysis

The molecular structure of TCA has been elucidated through single crystal neutron diffraction studies. TCA crystallizes in a monoclinic structure with specific cell constants and forms centrosymmetric, hydrogen-bonded dimers in the unit cell. The bond lengths and angles within the TCA molecule have been precisely measured, providing insight into its chemical behavior and interactions .

Chemical Reactions Analysis

TCA can undergo various chemical reactions in the environment, including dechlorination and decomposition. Studies have shown that TCA can be broken down by processes such as glow discharge plasma, resulting in the formation of less chlorinated acids and ultimately inorganic carbon and chloride ions. The dechlorination and decomposition involve both radical and thermal reactions, with specific active species responsible for each step .

Physical and Chemical Properties Analysis

TCA is a deliquescent compound, meaning it can absorb moisture from the air and dissolve in the water it absorbs. Its stability has been studied under different concentrations and storage conditions, revealing that TCA maintains its potency for an extended period when stored in amber glass bottles under refrigeration. This stability is crucial for its use in various procedures and for understanding its long-term environmental impact .

Ecological and Environmental Impact

The presence of TCA in the environment has been linked to adverse ecological effects, particularly in forested areas where it has been associated with forest decline. TCA levels in the foliage of trees correlate with the extent of needle loss, suggesting a potential role in forest health issues. Additionally, TCA's phytotoxicity poses risks to both aquatic and terrestrial ecosystems, with the potential for bioaccumulation and toxicity at various trophic levels .

Scientific Research Applications

Protein Precipitation and Denaturation Trichloroacetic acid (TCA) is commonly used to concentrate protein samples or remove contaminants, including salts and detergents, before downstream applications like SDS-PAGE or 2D-gels. However, it denatures proteins, so it's unsuitable for maintaining protein's folded state for biochemical activity measurement (Koontz, 2014).

Protein Coagulant TCA is widely used as a protein coagulant, especially in preparing protein-free sera. Its action mode, particularly with milk proteins, has been studied to understand its binding properties (Grimbleby & Ntailianas, 1961).

Chemical Synthesis Catalyst TCA serves as an efficient catalyst in chemical synthesis. It's used for synthesizing coumarins from phenols and beta-ketoesters, and in synthesizing 2,3-dihydroquinazolin-4(1H)-ones, offering advantages like short reaction times and simple procedures without extensive chromatographic methods (Karimi-Jaberi & Zarei, 2013).

Chemical Peeling Agent In dermatology, TCA is a key agent for chemical resurfacing of the face, often combined with Jessner’s solution for treating facial rhytids. It's effective for superficial to moderate rhytids, though it requires experience for consistent results (Herbig et al., 2009).

Stability Under Various Conditions The stability of TCA at different concentrations and storage conditions, particularly in amber glass and plastic bottles under refrigeration and room temperature, shows that TCA potency remains stable for up to 23 weeks, best maintained in glass amber bottles stored under refrigeration (Spinowitz & Rumsfield, 1989).

Safety And Hazards

Trichloroacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Recent studies have shown promising results from new topical agents for the treatment of conditions like actinic keratosis . Another study showed high efficacy of Trichloroacetic acid in the treatment of Cervical Intraepithelial Neoplasia . These findings suggest that Trichloroacetic acid may represent an effective and feasible non-surgical treatment approach for these conditions in the future .

properties

IUPAC Name

2,2,2-trichloroacetic acid
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InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
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Molecular Formula

C2HCl3O2, Array
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DSSTOX Substance ID

DTXSID1021378
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Molecular Weight

163.38 g/mol
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Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor.
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Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible
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Density

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6
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Vapor Pressure

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg
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Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms., Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans., A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.
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Product Name

Trichloroacetic Acid

Color/Form

Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals

CAS RN

76-03-9
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Melting Point

135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetic acid
Reactant of Route 2
Trichloroacetic acid
Reactant of Route 3
Trichloroacetic acid
Reactant of Route 4
Trichloroacetic acid
Reactant of Route 5
Trichloroacetic acid
Reactant of Route 6
Trichloroacetic acid

Citations

For This Compound
228,000
Citations
A McCulloch - Chemosphere, 2002 - Elsevier
Suppositions that the trichloroacetic acid (TCA, CCl 3 C(O)OH) found in nature was a consequence solely of the use of chlorinated hydrocarbon solvents prompted this critical review of …
Number of citations: 86 www.sciencedirect.com
TE Lewis, TF Wolfinger, ML Barta - Environment international, 2004 - Elsevier
… Trichloroacetic acid (TCAA) is a member of the family of compounds known as chloroacetic acids, which includes mono-, di- and trichloroacetic acid. The significant property these …
Number of citations: 38 www.sciencedirect.com
WPC III, JM Futrell - The Journal of dermatologic surgery and …, 1994 - Wiley Online Library
… trichloroacetic acid, the glycolic acid trichloroacetic acid peel should be used carefully on nonfacial skin. Although 35% trichloroacetic acid … concentrations of trichloroacetic acid should …
Number of citations: 162 onlinelibrary.wiley.com
DB Zilversmit, AK Davis - The Journal of Laboratory and …, 1950 - translationalres.com
… precipitated by trichloroacetic acid.3 Thus it was possible to measure the concentration of plasma phospholipids by a phosphorus determination on the trichloroacetic acid precipitate. …
Number of citations: 228 www.translationalres.com
RG Glogau, SL Matarasso - Dermatologic clinics, 1995 - Elsevier
… The classification, indications, techniques, complications, and histology of two of the most widely used peeling agents, trichloroacetic acid and phenol, are presented …
Number of citations: 124 www.sciencedirect.com
MK Smith, JL Randall, EJ Read, JA Stober - Teratology, 1989 - Wiley Online Library
… rats follouung exposure to trichloroacetic acid on dnys 6-15 ofgestation (mean percent -t SD)' … Maternal observations at sacrifice folloiuing exposure to trichloroacetic acid on. da-ys 6-15 …
Number of citations: 166 onlinelibrary.wiley.com
SL Herren-Freund, MA Pereira, MD Khoury… - Toxicology and applied …, 1987 - Elsevier
… The metabolism of TCE results, in part, in the formation of trichloroacetic acid (TCA) as a major metabolite and dichloroacetic acid (DCA) as a minor metabolite. These chlorinated acetic …
Number of citations: 365 www.sciencedirect.com
MA Pereira - Fundamental and applied toxicology, 1996 - Elsevier
… acid 2 (DCA) and trichloroacetic acid (TCA), two contaminants of finished drinking water, were determined in female B6C3F1 mice. Dichloroacetic acid or trichloroacetic acid at 2.0, 6.67, …
Number of citations: 140 www.sciencedirect.com
S Tanaka, M Ikeda - Occupational and Environmental Medicine, 1968 - oem.bmj.com
… When trichloroacetic acid (TCA) and trichloroethanol (TCE) in the urine of human subjects, … for the determination of trichloroethylene, trichloroacetic acid (TCA), and trichloroethanol (TCE…
Number of citations: 121 oem.bmj.com
T Sivaraman, TKS Kumar, G Jayaraman… - Journal of protein chemistry, 1997 - Springer
… Trichloroacetic acid has been routinely used as a protein-precipitating agent. We studied the action of TCA over a wide range of concentrations (0-70% w/v) on three proteins; namely, …
Number of citations: 152 link.springer.com

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